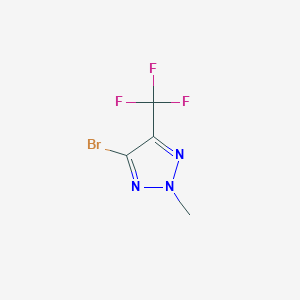

4-Bromo-2-methyl-5-(trifluoromethyl)triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

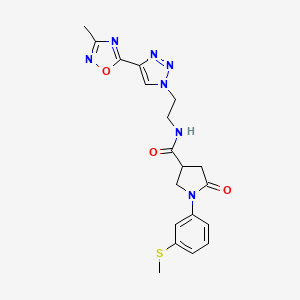

“4-Bromo-2-methyl-5-(trifluoromethyl)triazole” is a chemical compound . It is part of a class of compounds known as triazoles . Triazoles and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of 5-trifluoromethyl 1,2,4-triazoles was achieved via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-5-(trifluoromethyl)triazole” is represented by the InChI code1S/C4H3BrF3N3/c1-11-9-2 (3 (5)10-11)4 (6,7)8/h1H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), and nitrogen (N) atoms . Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.99 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .Scientific Research Applications

Antimicrobial Activity

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, a derivative of this compound, has been shown to possess antimicrobial effects . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Its unique chemical structure may contribute to inhibiting microbial growth, making it valuable for pharmaceutical and healthcare applications.

Agrochemicals and Pesticides

Halogenated compounds like 4-bromo-2-methyl-5-(trifluoromethyl)triazole have been studied for their insecticidal properties . Their mode of action may involve disrupting essential biological processes in pests. Investigating this compound’s efficacy against agricultural pests could lead to the development of environmentally friendly pesticides.

Mechanism of Action

Target of Action

Similar compounds have been reported to have antimicrobial effects

Mode of Action

The compound may interact with its targets through a free radical reaction . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes.

Biochemical Pathways

The compound’s potential antimicrobial effect suggests it may interfere with essential biochemical pathways in microbial cells .

Result of Action

Given its potential antimicrobial effect , it may lead to the death of microbial cells or inhibit their growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. For instance, the compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromo-2-methyl-5-(trifluoromethyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF3N3/c1-11-9-2(3(5)10-11)4(6,7)8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYZLLJCXGEZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-5-(trifluoromethyl)triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)